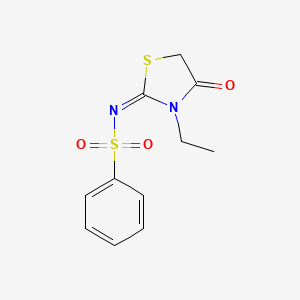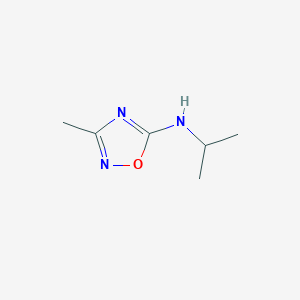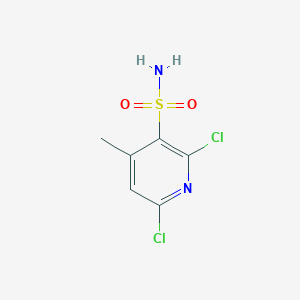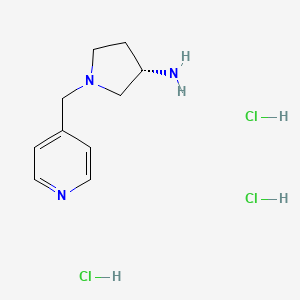
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, also known as EOTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiazolidinones and has been found to exhibit various biological activities, making it a potential candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Characterization A significant area of research involves the synthesis and characterization of derivatives of (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide. Studies have explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a series of novel derivatives were synthesized, showcasing potential therapeutic applications through their varied biological activities, including anti-inflammatory and analgesic effects without significant gastric toxicity, and modest inhibition of HCV NS5B RdRp activity (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Another application involves the use of derivatives in photodynamic therapy (PDT) for cancer treatment. New zinc phthalocyanine compounds substituted with this compound derivative groups have been synthesized. These compounds exhibit high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT, a treatment option for cancer (M. Pişkin et al., 2020).
Carbonic Anhydrase Inhibitory Activity The carbonic anhydrase inhibitory activity of novel derivatives has been explored, showing significant inhibitory effects on tumor-associated isoforms. This research opens pathways for the development of new anticancer strategies, as demonstrated by derivatives that exhibited potent anti-proliferative activity against breast and colorectal cancer cell lines (Wagdy M. Eldehna et al., 2017).
Antimicrobial Activity Research into the antimicrobial potential of these derivatives has also been conducted, with compounds showing significant activity against various bacteria and fungi. This suggests potential for developing new antimicrobial agents to combat resistant strains (Nikulsinh Sarvaiya et al., 2019).
Antitumor Activity The antitumor activity of 2-benzylthio-4-chlorobenzenesulfonamide derivatives has been evaluated, with some compounds showing remarkable activity and selectivity toward specific cancer cell lines, highlighting the potential for new cancer therapies (J. Sławiński et al., 2006).
QSAR Studies and Molecular Docking Quantitative Structure–Activity Relationship (QSAR) studies and molecular docking have been utilized to understand the interactions of these compounds with biological targets, providing insights into the development of more effective therapeutic agents (Łukasz Tomorowicz et al., 2020).
Propriétés
IUPAC Name |
(NE)-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-2-13-10(14)8-17-11(13)12-18(15,16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULDEHLJSHENHN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2631858.png)


![4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2631863.png)
![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2631867.png)
![[4-Amino-1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanol](/img/structure/B2631868.png)
![2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2631869.png)

![4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2631871.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2631873.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2631874.png)